1-Tosyl-2,3,6,7-tetrahydro-1H-azepine
Overview
Description
Synthesis Analysis
The synthesis of seven-membered unsaturated azacycles (tetrahydroazepines) has been developed based on the powerful aza-Prins cyclization in combination with the Peterson-type elimination reaction . Most of the mechanisms involved the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation .Molecular Structure Analysis
The molecular formula of “1-Tosyl-2,3,6,7-tetrahydro-1H-azepine” is C13H17NO2S . The InChI string is InChI=1S/C6H11N/c1-2-4-6-7-5-3-1/h1-2,7H,3-6H2 and the canonical SMILES string is C1CNCCC=C1 .Chemical Reactions Analysis
The synthesis of tetrahydroazepines involves the intramolecular aza-Wittig reaction of azides derived from 1, 2-amino azides and α, β-unsaturated ketones . The reduction of these compounds with lithium aluminium hydride affords the corresponding saturated heterocycles .Physical And Chemical Properties Analysis
The molecular weight of “1-Tosyl-2,3,6,7-tetrahydro-1H-azepine” is 97.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 and a topological polar surface area of 12 Ų .Scientific Research Applications
Synthesis and Chemical Properties
Nucleophile-Mediated Ring Expansion : A study by Fesenko et al. (2017) explores a general approach to alkyl 2-oxo-2,3,6,7-tetrahydro-1H-1,3-diazepine-5-carboxylates and 5-acyl-2,3,6,7-tetrahydro-1H-1,3-diazepin-2-ones. This process involves a ring expansion reaction and is a significant development in the synthesis of these compounds (Fesenko, Grigoriev, & Shutalev, 2017).
Synthesis of Tetrahydro-1-benzazepine Derivatives : Deng-ke Li (2009) reports a simplified synthesis method for 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, highlighting a streamlined process that offers practical advantages in terms of operation and scalability (Li Deng-ke, 2009).
Molecular and Structural Analysis
NMR Spectroscopy and Molecular Modeling : Jios et al. (2005) conducted a comprehensive NMR spectral analysis of N-aralkylsulfonamides, N-sulfonyl-tetrahydroisoquinolines, and N-sulfonylbenz[c]azepines. This study provides detailed insights into the structural characteristics of these compounds (Jios, Romanelli, Autino, Giaccio, Duddeck, & Wiebcke, 2005).
Conformational NMR Study : A research by Katritzky et al. (2002) delved into the conformational aspects of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines using variable temperature NMR spectra. This study enhances the understanding of the molecular dynamics and structures of such compounds (Katritzky, Akhmedov, Ghiviriga, & Maimait, 2002).
Application in Synthesis of Novel Compounds
Synthesis of Azepine Derivatives : Zhu et al. (2015) reported a novel strategy for constructing 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives. This innovative approach expands the repertoire of synthetic methodologies for such heterocyclic rings (Zhu, Zhao, & Wang, 2015).
Cycloaddition Reactions : Zhou et al. (2019) explored a Lewis acid-catalyzed formal hetero-[5+2] cycloaddition of 2,3-dihydro-1H-pyrroles to terminal alkynes. This method offers a new pathway for cycloaddition through ring-opening of non-strained-ring-based units, contributing to the field of organic synthesis (Zhou, Pi, Teng, Li, & Jin‐Heng Li, 2019).
Future Directions
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2,3,6,7-tetrahydroazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-12-6-8-13(9-7-12)17(15,16)14-10-4-2-3-5-11-14/h2-3,6-9H,4-5,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLYCWGZDCVFJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC=CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466588 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)-2,3,6,7-tetrahydro-1H-azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tosyl-2,3,6,7-tetrahydro-1H-azepine | |
CAS RN |
57502-57-5 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)-2,3,6,7-tetrahydro-1H-azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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